2,3-Dimethyl-2'-methoxybenzophenone
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Overview
Description
2,3-Dimethyl-2’-methoxybenzophenone is an organic compound belonging to the class of benzophenones. It is characterized by the presence of two aromatic rings connected by a carbonyl group, with methyl and methoxy substituents on the aromatic rings. The molecular formula of this compound is C16H16O2, and it has a molecular weight of 240.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2’-methoxybenzophenone can be achieved through Friedel-Crafts acylation. This involves the reaction of 2,3-dimethylbenzoyl chloride with 2-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of 2,3-Dimethyl-2’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-2’-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction can yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzophenones.
Scientific Research Applications
2,3-Dimethyl-2’-methoxybenzophenone has several applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions.
Biology: Studied for its potential as a UV filter in sunscreen formulations.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of dyes, fragrances, and pharmaceuticals
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-2’-methoxybenzophenone involves its ability to absorb UV light, which leads to the formation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, leading to antimicrobial and anti-inflammatory effects. The compound interacts with molecular targets such as DNA and proteins, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-methoxybenzophenone (BP-3)
- 2,2’-Dihydroxy-4,4’-dimethoxybenzophenone (BP-6)
- 2,2’-Dihydroxy-4-methoxybenzophenone (BP-8)
Uniqueness
2,3-Dimethyl-2’-methoxybenzophenone is unique due to its specific substitution pattern, which imparts distinct photophysical and chemical properties. Compared to other benzophenones, it has a higher degree of methylation and methoxylation, which enhances its stability and UV-absorbing capacity .
Properties
IUPAC Name |
(2,3-dimethylphenyl)-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-7-6-9-13(12(11)2)16(17)14-8-4-5-10-15(14)18-3/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIGTSBDWWBPOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641458 |
Source
|
Record name | (2,3-Dimethylphenyl)(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
750633-49-9 |
Source
|
Record name | (2,3-Dimethylphenyl)(2-methoxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=750633-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,3-Dimethylphenyl)(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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